Dibutyl sulfone
Overview
Description
Dibutyl sulfone, also known as butane, 1,1’-sulfonylbis-, is an organic compound with the molecular formula C8H18O2S. It is a sulfone, which means it contains a sulfonyl functional group attached to two carbon atoms. This compound is a colorless solid with a melting point of 43-45°C and a boiling point of 287-295°C . It is used in various chemical reactions and industrial applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: Dibutyl sulfone can be synthesized through several methods:
Oxidation of Dibutyl Sulfide: One common method involves the oxidation of dibutyl sulfide using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Sulfonylation Reactions: Another method involves the sulfonylation of butyl compounds using sulfonyl chlorides in the presence of a base.
Industrial Production Methods: Industrial production of this compound often involves the large-scale oxidation of dibutyl sulfide using environmentally friendly oxidizing agents. The process is optimized for high yield and purity, ensuring the compound meets industrial standards .
Types of Reactions:
Reduction: It can be reduced back to dibutyl sulfide using reducing agents such as lithium aluminum hydride.
Substitution: this compound can participate in substitution reactions where the sulfonyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate, and other peroxides are commonly used for oxidation reactions.
Reducing Agents: Lithium aluminum hydride and other hydride donors are used for reduction reactions.
Bases: Sodium hydroxide and potassium hydroxide are often used in sulfonylation reactions.
Major Products:
Oxidation Products: Sulfonic acids and other oxidized derivatives.
Reduction Products: Dibutyl sulfide and other reduced forms.
Substitution Products: Various substituted sulfones depending on the reactants used.
Scientific Research Applications
Dibutyl sulfone has several applications in scientific research:
Mechanism of Action
The mechanism of action of dibutyl sulfone involves its ability to participate in various chemical reactions due to the presence of the sulfonyl group. This group can act as an electron-withdrawing group, stabilizing negative charges and facilitating nucleophilic substitution reactions . The sulfonyl group also enhances the compound’s reactivity in oxidation and reduction reactions .
Comparison with Similar Compounds
Dimethyl sulfone:
Sulfolane: A cyclic sulfone used as a solvent in industrial applications.
Benzyl sulfone: An aromatic sulfone with different reactivity and applications compared to dibutyl sulfone.
Uniqueness: this compound is unique due to its linear structure and specific reactivity profile. It offers a balance between stability and reactivity, making it suitable for a wide range of applications in both research and industry .
Properties
IUPAC Name |
1-butylsulfonylbutane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18O2S/c1-3-5-7-11(9,10)8-6-4-2/h3-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIDFJGKWTOULTC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)CCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1060502 | |
Record name | Butane, 1,1'-sulfonylbis- | |
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URL | https://comptox.epa.gov/dashboard/DTXSID1060502 | |
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Molecular Weight |
178.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White or light brown crystalline powder; [Alfa Aesar MSDS] | |
Record name | Butyl sulfone | |
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CAS No. |
598-04-9 | |
Record name | 1,1′-Sulfonylbis[butane] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=598-04-9 | |
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Record name | Dibutyl sulfone | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000598049 | |
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Record name | Dibutyl sulfone | |
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Record name | Butane, 1,1'-sulfonylbis- | |
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Record name | Butane, 1,1'-sulfonylbis- | |
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Record name | Dibutyl sulphone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.014 | |
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Record name | DIBUTYL SULFONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5R34UA225G | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can microorganisms be used to reduce the presence of volatile sulfur compounds like Dibutyl Sulfide in food products?
A1: Yes, research suggests certain microorganisms can effectively convert volatile sulfur compounds. A study [] identified Aspergillus awamori var. kawachii No. 91 as a mold capable of significantly reducing Dibutyl Sulfide concentration in a culture medium. This mold was shown to oxidize Dibutyl Sulfide into Dibutyl Sulfoxide and Dibutyl Sulfone. [] This finding indicates potential applications in food treatment to mitigate strong odors associated with compounds like Dibutyl Sulfide.
Q2: What factors influence the microbial conversion of Dibutyl Sulfide to this compound?
A2: The efficiency of Dibutyl Sulfide conversion by Aspergillus awamori var. kawachii No. 91 appears to be influenced by environmental factors. The study [] found that a pH of approximately 6.5 and a temperature of around 30°C were optimal for this conversion process. Further research is needed to fully elucidate the enzymatic pathways and their regulatory mechanisms involved in this biotransformation.
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